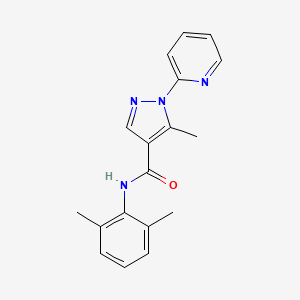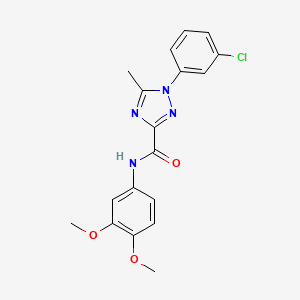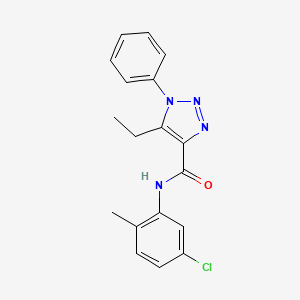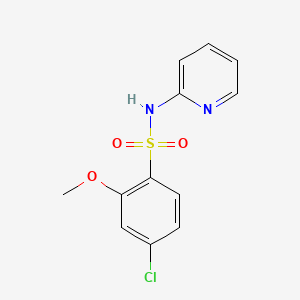![molecular formula C26H34N4O2 B13369746 Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13369746.png)
Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a piperidine ring, a phenyl group, and a pyrimidoazocine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Construction of the Pyrimidoazocine Core: This step involves the cyclization of intermediates to form the pyrimidoazocine core, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaH, LDA, alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkylated or arylated derivatives
科学的研究の応用
Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as 1-methyl-4-piperidinyl derivatives.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to heterocyclic cores.
Pyrimidoazocine Derivatives: Compounds with similar pyrimidoazocine cores.
Uniqueness
Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate is unique due to its specific combination of structural features, including the piperidine ring, phenyl group, and pyrimidoazocine core
特性
分子式 |
C26H34N4O2 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
methyl (6E)-4-(2-methylpiperidin-1-yl)-2-phenyl-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate |
InChI |
InChI=1S/C26H34N4O2/c1-18(2)29-15-13-23-22(16-21(17-29)26(31)32-4)25(30-14-9-8-10-19(30)3)28-24(27-23)20-11-6-5-7-12-20/h5-7,11-12,17-19H,8-10,13-16H2,1-4H3/b21-17+ |
InChIキー |
MULUHSZMKRPZPM-HEHNFIMWSA-N |
異性体SMILES |
CC1CCCCN1C2=NC(=NC3=C2C/C(=C\N(CC3)C(C)C)/C(=O)OC)C4=CC=CC=C4 |
正規SMILES |
CC1CCCCN1C2=NC(=NC3=C2CC(=CN(CC3)C(C)C)C(=O)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B13369664.png)
![5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369670.png)
![3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369671.png)


![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13369707.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369710.png)

![2-(1-adamantyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B13369716.png)
![Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate](/img/structure/B13369722.png)

![8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B13369752.png)
![2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B13369755.png)
![5-phenyl-3-(2-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369759.png)
